

Spectroscopic Profile of 4-Pentylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Pentylphenol**

Cat. No.: **B072810**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Pentylphenol** (CAS No: 14938-35-3), a member of the alkylphenol class of organic compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and quantification in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analysis of **4-Pentylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| ~7.05 | d | 2H | Ar-H (ortho to -OH) |
| ~6.75 | d | 2H | Ar-H (meta to -OH) |
| ~4.85 | s | 1H | Ar-OH |
| ~2.50 | t | 2H | Ar-CH ₂ - |
| ~1.55 | m | 2H | Ar-CH ₂ -CH ₂ - |
| ~1.30 | m | 4H | -(CH ₂) ₂ -CH ₃ |
| ~0.88 | t | 3H | -CH ₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |
|----------------------|--|
| ~153.7 | C-OH |
| ~135.9 | C-CH ₂ (aromatic) |
| ~129.5 | CH (aromatic, meta to -OH) |
| ~115.1 | CH (aromatic, ortho to -OH) |
| ~35.0 | Ar-CH ₂ - |
| ~31.6 | Ar-CH ₂ -CH ₂ - |
| ~31.3 | -CH ₂ -CH ₂ -CH ₃ |
| ~22.6 | -CH ₂ -CH ₃ |
| ~14.1 | -CH ₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3020 | Medium | Aromatic C-H stretch |
| ~2955, ~2925, ~2855 | Strong | Aliphatic C-H stretch |
| ~1610, ~1515 | Strong | Aromatic C=C stretch |
| ~1465 | Medium | CH ₂ bend |
| ~1230 | Strong | C-O stretch (phenol) |
| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 164 | Moderate | [M] ⁺ (Molecular Ion) |
| 107 | High (Base Peak) | [M - C ₄ H ₉] ⁺ (Benzylic cleavage) |
| 77 | Low | [C ₆ H ₅] ⁺ |

Experimental Protocols

The data presented in this guide are representative of those obtained through standard spectroscopic techniques. The following protocols outline the general methodologies for acquiring such data.

NMR Spectroscopy

A sample of **4-Pentylphenol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz for ¹H). For ¹H NMR, data is typically acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Pentylphenol**, which is a liquid at room temperature, is typically obtained using the neat liquid film technique.^[1] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, and the spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is usually scanned over the mid-infrared range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry (MS)

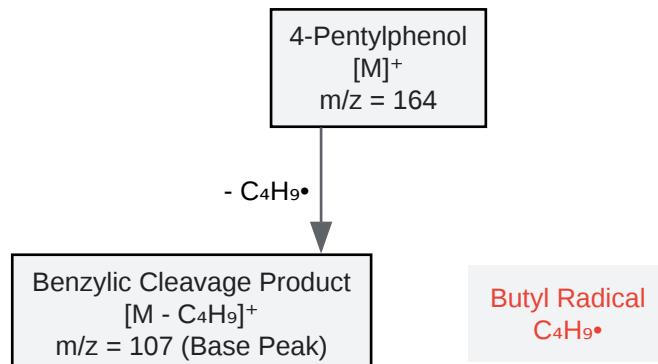
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.^[1] The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized and separated from the solvent. The **4-Pentylphenol** molecules then enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum of unlabeled **4-pentylphenol** displays a molecular ion at m/z 164 and a prominent fragment at m/z 107, which is a result of benzylic cleavage.^[2]

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of **4-Pentylphenol** under electron ionization.

Mass Spectrometry Fragmentation of 4-Pentylphenol



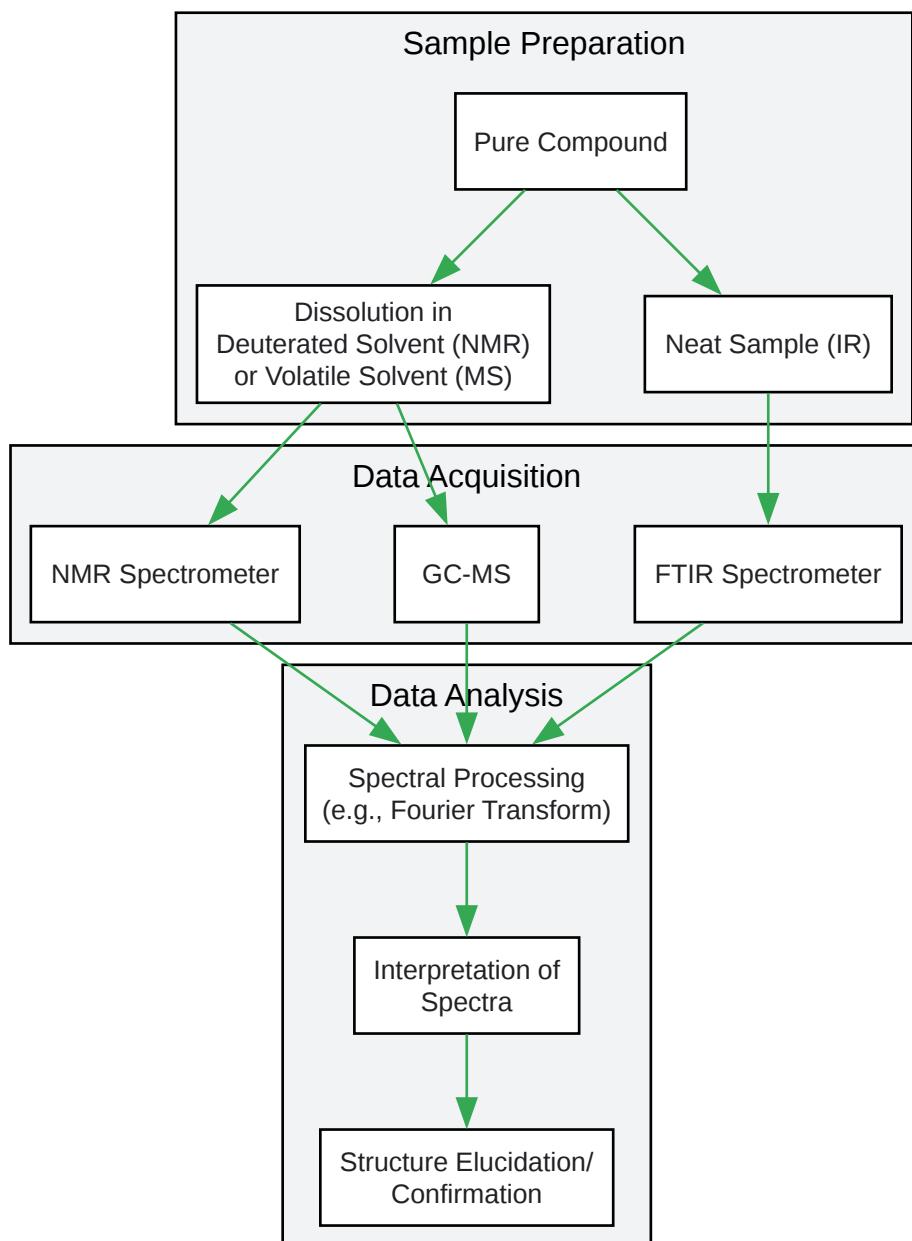
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Caption: Primary fragmentation of **4-Pentylphenol** in Mass Spectrometry.

General Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound like **4-Pentylphenol**.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for spectroscopic analysis.

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References

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